BenchChemオンラインストアへようこそ!

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine

Fragment-based drug discovery Physicochemical profiling Lead optimisation

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine (CAS 1039956-62-1) is a secondary amine featuring a 4‑bromothiophene core linked via a methylene bridge to a cyclopropylmethylamine moiety. With a molecular formula of C₉H₁₂BrNS and a molecular weight of 246.17 g·mol⁻¹, it falls within the fragment-like space (MW < 300 Da) commonly exploited in fragment-based drug discovery.

Molecular Formula C9H12BrNS
Molecular Weight 246.17 g/mol
CAS No. 1039956-62-1
Cat. No. B1438581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine
CAS1039956-62-1
Molecular FormulaC9H12BrNS
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC(=CS2)Br
InChIInChI=1S/C9H12BrNS/c10-8-3-9(12-6-8)5-11-4-7-1-2-7/h3,6-7,11H,1-2,4-5H2
InChIKeyBOEXMSKOHUNVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine (CAS 1039956-62-1): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine (CAS 1039956-62-1) is a secondary amine featuring a 4‑bromothiophene core linked via a methylene bridge to a cyclopropylmethylamine moiety . With a molecular formula of C₉H₁₂BrNS and a molecular weight of 246.17 g·mol⁻¹, it falls within the fragment-like space (MW < 300 Da) commonly exploited in fragment-based drug discovery . The presence of the bromine atom at the 4‑position of the thiophene ring creates a dense, polarisable electronic environment distinct from the non‑brominated analog, while the cyclopropylmethyl substituent introduces conformational constraint and potential metabolic stability advantages over linear alkylamines [1]. This compound is primarily positioned as a bifunctional synthetic building block, offering two orthogonal reactive sites—a secondary amine for amidation/reductive amination and an aryl bromide for palladium‑catalysed cross‑coupling—making it a strategic intermediate for parallel library synthesis and late‑stage functionalisation in medicinal chemistry programmes.

Why Generic Substitution Fails for [(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine: The Cost of Overlooking the Bromine Handle and Cyclopropylmethyl Architecture


Although the thiophene‑amine scaffold is widely represented in commercial screening collections, [(4‑bromothiophen‑2‑yl)methyl](cyclopropylmethyl)amine cannot be trivially replaced by its closest analogs without compromising synthetic tractability and physicochemical profile. The non‑brominated analog (cyclopropylmethyl)(thiophen‑2‑ylmethyl)amine (CAS 1019507‑08‑4) lacks the aryl bromide handle, eliminating the possibility of direct Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann‑type cross‑coupling without prior C–H activation . The regioisomeric N‑cyclopropyl analog (CAS 1040047‑46‑8) differs both in steric environment around the basic amine and in its LogP (2.68 vs. an estimated ~3.0 for the target compound), which may alter permeability, solubility, and protein‑binding characteristics . The 4‑bromothiophene‑2‑methanamine core (CAS 479090‑38‑5) provides the bromine handle but entirely omits the cyclopropylmethyl group, forfeiting the conformational rigidity and potential metabolic shielding that the cyclopropyl moiety confers [1]. These structural distinctions translate into quantifiable differences in molecular weight, lipophilicity, and synthetic versatility, rendering generic substitution scientifically and economically consequential in research settings where the building block must serve as a reliable entry point for diversification.

Product-Specific Quantitative Evidence Guide: [(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine vs. Its Closest Analogs


Molecular Weight and Lipophilicity: Quantified Differentiation from the Non-Brominated Analog

Substituting hydrogen with bromine at the 4‑position of the thiophene ring increases molecular weight by 78.90 g·mol⁻¹ (a 47.2% increase) and raises estimated LogP by approximately 1.0–1.5 log units relative to the non‑brominated analog (cyclopropylmethyl)(thiophen‑2‑ylmethyl)amine (CAS 1019507‑08‑4) . The LogP of the structurally related (4‑bromothiophen‑2‑yl)methanamine is experimentally determined as 2.67 [1]; incorporating the cyclopropylmethyl group onto this scaffold predicts a LogP of approximately 3.0 for the target compound, compared with ~1.5 for the non‑brominated analog . This lipophilicity shift has direct implications for passive membrane permeability, plasma protein binding, and aqueous solubility in biological assay formats.

Fragment-based drug discovery Physicochemical profiling Lead optimisation

Synthetic Versatility: The Aryl Bromide Handle Enables Palladium-Catalysed Cross-Coupling Unavailable to the Non-Brominated Analog

The aryl bromide at the thiophene 4‑position directly enables Suzuki–Miyaura cross‑coupling chemistry. For bromothiophene substrates under optimised conditions (Pd(OAc)₂/cataCXium A, 0.5–1 mol% catalyst loading), isolated yields of cyclopropylthiophene derivatives range from 69% to 93% [1]. In contrast, the non‑brominated analog (CAS 1019507‑08‑4) cannot participate in oxidative addition to Pd(0) and therefore requires pre‑functionalisation via directed ortho‑metallation or electrophilic halogenation prior to coupling, adding synthetic steps and reducing overall efficiency . This direct reactivity differential means the target compound can enter diversification cascades immediately upon procurement, whereas the non‑brominated analog demands additional activation.

Synthetic chemistry Cross-coupling Parallel synthesis

Structural and Physicochemical Differentiation from the N‑Cyclopropyl Regioisomer (CAS 1040047‑46‑8)

The target compound differs from its regioisomer N‑((4‑bromothiophen‑2‑yl)methyl)cyclopropanamine (CAS 1040047‑46‑8) by insertion of an additional methylene spacer between the cyclopropyl ring and the secondary amine nitrogen. This seemingly minor change has quantifiable consequences: the target compound has a molecular weight of 246.17 g·mol⁻¹ versus 232.14 g·mol⁻¹ for the N‑cyclopropyl analog (Δ = +14.03 g·mol⁻¹, +6.0%) ; the target compound features a cyclopropylmethyl (CH₂‑cPr) group rather than a cyclopropyl (cPr) group directly attached to nitrogen, which alters both the steric environment around the amine and its nucleophilicity . The experimentally determined LogP of the N‑cyclopropyl analog is 2.68 ; the target compound, with an additional methylene, is predicted to have a LogP approximately 0.3–0.5 units higher. These differences affect the compound's behaviour in reductive amination, amide coupling, and salt formation steps commonly employed in library synthesis.

Structure-activity relationships Amine basicity Steric environment

Cyclopropylmethyl Group: Class‑Level Evidence for Enhanced Metabolic Stability vs. Linear Alkylamines

The cyclopropyl group is a well‑documented structural motif for improving the metabolic stability of drug candidates by blocking sites of oxidative metabolism [1]. Cyclopropyl derivatives generally resist cytochrome P450‑mediated oxidation compared with linear alkyl chains, and the cyclopropyl ring can be further substituted to block metabolism at specific positions [1]. When incorporated as a cyclopropylmethylamine, this motif provides metabolic shielding while retaining the amine's nucleophilicity for downstream chemistry. In contrast, the simpler (4‑bromothiophen‑2‑yl)methanamine building block (CAS 479090‑38‑5), which lacks any cyclopropyl substituent, leaves the amine fully exposed to oxidative deamination and N‑dealkylation pathways [2]. While direct microsomal stability data for the target compound have not been published, the class‑level inference from structurally related cyclopropylmethylamines supports a meaningful stability advantage over non‑cyclopropyl analogs.

Metabolic stability Pharmacokinetics Drug design

Purity, Supplier Diversity, and Procurement-State Comparison with Key Analogs

As a research chemical, [(4‑bromothiophen‑2‑yl)methyl](cyclopropylmethyl)amine is typically supplied at ≥95% purity from multiple vendors, with the hydrochloride salt form (CAS 2270905‑84‑3) also commercially available . The non‑brominated analog (CAS 1019507‑08‑4) is offered at comparable purity (≥95%), but its lack of the bromine handle limits its utility in cross‑coupling‑based workflows . The N‑cyclopropyl regioisomer (CAS 1040047‑46‑8) is also supplied at 95% purity, with a LogP of 2.68 and a higher per‑gram cost from some suppliers (e.g., £443/g from Fluorochem) . The hydrochloride salt of the target compound (CAS 2270905‑84‑3) may offer improved handling and storage stability compared with the free base . Critically, no single analog simultaneously provides the bromine handle and the cyclopropylmethylamine motif in the 2,4‑substitution pattern of the thiophene ring, making the target compound unique in the intersection of these two structural features.

Chemical procurement Building block quality Supply chain

Best Research and Industrial Application Scenarios for [(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine


Parallel Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Diversification

The aryl bromide at the thiophene 4‑position allows this building block to serve as a common intermediate for generating arrays of biaryl analogs in a single parallel synthesis step. With Suzuki–Miyaura coupling yields of 69–93% demonstrated for structurally related bromothiophenes under mild catalytic conditions (Pd(OAc)₂, 0.5–1 mol%), researchers can couple the building block with diverse (hetero)arylboronic acids to explore chemical space around the thiophene core [1]. The cyclopropylmethylamine moiety remains available for subsequent amidation or reductive amination, enabling two‑dimensional library expansion. This scenario is particularly valuable for hit‑to‑lead programmes targeting kinases, GPCRs, or epigenetic enzymes where thiophene‑containing scaffolds are privileged chemotypes.

Fragment‑Based Drug Discovery (FBDD): A Bromine‑Labelled Fragment for X‑Ray Crystallography and NMR Screening

With a molecular weight of 246.17 g·mol⁻¹, the compound resides within the optimal fragment space (MW < 300 Da) for FBDD. The bromine atom provides anomalous scattering for X‑ray crystallographic confirmation of binding pose, and its distinctive isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) serves as a natural marker in protein‑observed ¹⁹F/¹H NMR and mass spectrometry experiments [1]. Bromine‑labelled fragments are explicitly represented in commercial fragment library collections (e.g., Maybridge bromine‑labelled fragment libraries), underscoring the value of this feature for biophysical screening cascades [2]. The cyclopropylmethylamine group additionally offers a vector for fragment growing that is conformationally constrained, potentially reducing the entropic penalty upon target binding relative to flexible alkylamines.

Agrochemical and Materials Science Intermediate: Conjugated Thiophene Building Block

Beyond pharmaceutical applications, the compound serves as a precursor for functionalised polythiophenes and small‑molecule organic semiconductors. The bromine atom enables Stille or Suzuki polymerisation to generate conjugated polymers, while the cyclopropylmethylamine side chain can modulate solubility and solid‑state packing [1]. Bromothiophenes are established monomers for conductive polymers used in organic field‑effect transistors (OFETs) and organic light‑emitting diodes (OLEDs); the cyclopropylmethylamine substituent distinguishes this building block by providing a basic nitrogen for post‑polymerisation functionalisation or for tuning the HOMO/LUMO energy levels through inductive effects [2]. This scenario is relevant for materials chemistry groups exploring donor–acceptor copolymers or self‑assembled monolayers.

Chemical Biology Probe Synthesis: Orthogonal Reactive Handles for Bifunctional Conjugate Construction

The simultaneous presence of a nucleophilic secondary amine and an electrophilic aryl bromide in the same small molecule makes this compound an ideal scaffold for constructing bifunctional chemical biology probes. The amine can be acylated to install a fluorophore, biotin tag, or photoaffinity label, while the bromide can be independently elaborated via cross‑coupling to introduce a target‑binding moiety [1]. This orthogonality eliminates the need for protecting group strategies that would be required if both functionalities were of the same type. For target identification campaigns (e.g., chemical proteomics) or PROTAC linker design, this building block offers a compact, rigid core with two chemically addressable vectors, reducing synthetic step count relative to building blocks that require sequential activation/deprotection cycles.

Quote Request

Request a Quote for [(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.